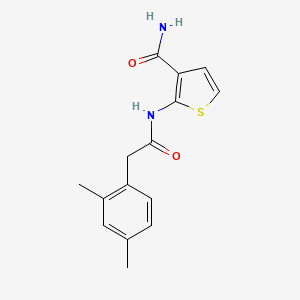

2-(2-(2,4-二甲基苯基)乙酰胺基)噻吩-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(2-(2,4-Dimethylphenyl)acetamido)thiophene-3-carboxamide” is a compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophene and its substituted derivatives are very important in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

Thiophene derivatives are synthesized through various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The structure of “2-(2-(2,4-Dimethylphenyl)acetamido)thiophene-3-carboxamide” would be a derivative of this basic thiophene structure.Chemical Reactions Analysis

The reactivity of thiophene derivatives can be attributed to the fact that they consolidate the ambident nucleophilicity of enamines and electrophilicity of enones . Each enaminone can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group) with the reactivity order C-3 > C-1 . In addition, it can be attacked by an electrophile at C-2, oxygen and/or nitrogen sites with reactivity order C-2 > N > O .Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The physical and chemical properties of “2-(2-(2,4-Dimethylphenyl)acetamido)thiophene-3-carboxamide” would be influenced by its specific substituents.科学研究应用

合成与材料科学

相关噻吩衍生物的合成,包括那些具有二甲基苯基乙酰胺基的衍生物,对于推进材料科学至关重要。例如,研究在特定条件下氨基二甲基噻吩甲酰胺衍生物的反应,导致了噻吩并[2,3-d]嘧啶的合成,由于其独特的电子和光学性质,这些化合物对于材料科学中的各种应用非常重要 (Davoodnia 等,2009)。此外,已经报道了含有噻吩衍生物的芳香-脂族聚酰胺的开发,其中这些聚酰胺在极性溶剂中表现出高热稳定性和溶解性,使其成为高性能材料的宝贵材料 (Ubale 等,2001)。

药物化学与药物设计

噻吩衍生物,包括与 2-(2-(2,4-二甲基苯基)乙酰胺基)噻吩-3-甲酰胺在结构上相似的衍生物,已被探索其潜在的药用应用。已经研究了从氨基噻吩甲酰胺合成的席夫碱,并评估了这些化合物的对中枢神经系统 (CNS) 的抑制作用,表明在神经药理学中具有潜在应用 (Bhattacharjee 等,2011)。此外,已经合成并评估了新型噻吩和噻吩并嘧啶衍生物的抗癌活性,证明了此类化合物在开发新的抗癌剂中的重要性 (Atta 和 Abdel-Latif,2021)。

化学合成与反应

对噻吩甲酰胺衍生物的化学反应的研究导致了新的合成方法和化合物的开发。例如,已经报道了通过涉及乙烯酮二硫缩醛的反应合成噻吩衍生物,展示了噻吩甲酰胺在化学合成中的多功能性 (Chavan 等,2016)。此外,已经探索了使用噻吩甲酰胺衍生物将硫阴离子分子内加成到烯酮中的硫反迈克尔反应,进一步突出了这些化合物在合成多取代噻吩衍生物中的潜力 (Li 等,2006)。

作用机制

While the specific mechanism of action for “2-(2-(2,4-Dimethylphenyl)acetamido)thiophene-3-carboxamide” is not mentioned in the search results, thiophene derivatives are known to exhibit a variety of biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

未来方向

Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . Therefore, “2-(2-(2,4-Dimethylphenyl)acetamido)thiophene-3-carboxamide” and similar compounds may be the focus of future research in medicinal chemistry.

属性

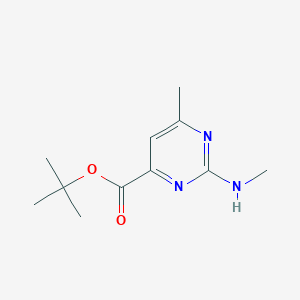

IUPAC Name |

2-[[2-(2,4-dimethylphenyl)acetyl]amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c1-9-3-4-11(10(2)7-9)8-13(18)17-15-12(14(16)19)5-6-20-15/h3-7H,8H2,1-2H3,(H2,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURWNPAENZUNHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(=O)NC2=C(C=CS2)C(=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

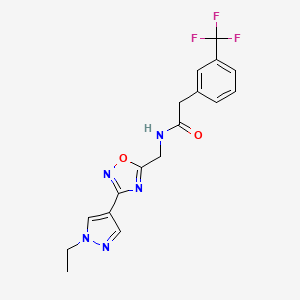

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2887354.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(4-methylphenyl)sulfonyl-4-oxo-1,3-diazinan-2-yl]sulfanyl]acetamide](/img/structure/B2887360.png)

![2-cyano-N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B2887363.png)

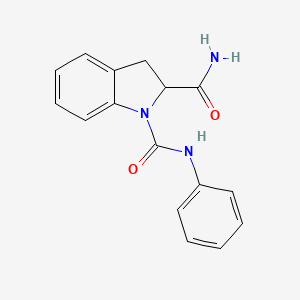

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide](/img/structure/B2887364.png)

![2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2887368.png)

![N-[[3-(Trifluoromethylsulfonyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2887369.png)

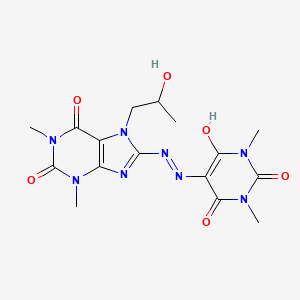

![[(3As,6E,10Z,11aS)-9-acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B2887370.png)